8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione
Description
8-(Furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione is a purine derivative characterized by a furan-2-ylmethylamino substituent at position 8 and a methyl group at position 2. Its molecular formula is C₁₅H₁₉N₅O₃, with an average molecular weight of 317.349 and a monoisotopic mass of 317.148789 . The furan ring, an oxygen-containing heterocycle, may enhance solubility and influence electronic properties, while the methyl group at position 3 stabilizes the molecule’s conformation .
Properties
IUPAC Name |
8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-16-8-7(9(17)15-11(16)18)13-10(14-8)12-5-6-3-2-4-19-6/h2-4H,5H2,1H3,(H2,12,13,14)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETHRXXIKMKPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-methylxanthine with furan-2-ylmethylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product.
Industrial production methods for this compound may involve more efficient and scalable processes. For example, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. In this method, the reactants are subjected to microwave radiation, which provides rapid and uniform heating, leading to faster reaction rates and higher product purity .
Chemical Reactions Analysis
8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The furan ring in the compound can be oxidized to form furan-2-carboxylic acid derivatives. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives. This reaction typically requires a base such as sodium hydroxide (NaOH) to facilitate the substitution process.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction may produce dihydrofuran derivatives .
Scientific Research Applications
8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione has a wide range of scientific research applications due to its unique chemical structure and properties.
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in various synthetic pathways.
Biology: The compound’s purine core is of particular interest in biological research. Purine derivatives are known to interact with various enzymes and receptors in the body, making them potential candidates for drug development.
Medicine: In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may exhibit antiviral, anticancer, or anti-inflammatory properties, although further research is needed to fully understand its pharmacological profile.
Industry: The compound can also be used in the development of new materials and chemical products. .
Mechanism of Action
The mechanism of action of 8-(furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets in the body. The purine core of the compound can bind to enzymes and receptors that are involved in various biological processes. For example, it may inhibit the activity of certain enzymes by mimicking the natural substrates of these enzymes, thereby blocking their function.
The furan ring in the compound may also contribute to its biological activity by interacting with other molecular targets. The exact pathways and targets involved in the compound’s mechanism of action are still under investigation, and further research is needed to elucidate these details .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Substituent Variations at Position 7 and 8
- 8-[(2-Furanylmethyl)amino]-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6-dione (): Molecular Formula: C₂₁H₂₃N₅O₆ Key Differences: A 4-methoxyphenoxypropyl chain at position 7 increases molecular weight (441.444 vs. 317.349) and introduces a bulky, polar substituent. This modification likely reduces membrane permeability compared to the simpler 7H-purine backbone in the target compound .
- 7-Butyl-8-[(2-furylmethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione (): Molecular Formula: C₁₅H₁₉N₅O₃ Key Differences: A butyl group at position 7 replaces the hydrogen in the target compound, increasing lipophilicity (logP ~1.5 vs.
2.1.2 Functional Group Modifications
- 8-Mercapto Derivatives (): Example: 3-Ethyl-8-mercapto-1-((tetrahydrofuran-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione (Compound 11d). Key Differences: The mercapto (-SH) group at position 8 enhances nucleophilicity, enabling disulfide bond formation (e.g., Compound 12). This contrasts with the target compound’s amino group, which may limit redox-related interactions .
- 8-Bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione (): Key Differences: Bromine at position 8 increases molecular weight (383.2 vs.
2.2.1 Antimicrobial Activity
- Compound 168a (): A 4-chlorophenyl-substituted purine-2,6-dione derivative exhibits MIC = 1.5 mg/mL against E. coli and K. pneumoniae. The target compound lacks electron-withdrawing groups (e.g., Cl), suggesting weaker antibacterial activity .
2.2.2 Adenosine Receptor Antagonism
- Istradefylline (): A styryl-substituted purine-2,6-dione with A₂A receptor antagonism (IC₅₀ = 8.5 μM). The target compound’s furanmethylamino group lacks the conjugated styryl system critical for receptor binding, implying lower potency .
2.2.3 Protein Kinase CK2 Inhibition
- 8-[2-(3-Methoxyphenyl)hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-purine-2,6-dione (): Exhibits IC₅₀ = 8.5 μM. The target compound’s smaller substituents at position 7 (methyl vs. phenoxypropyl) may reduce CK2 inhibition due to weaker hydrophobic interactions .
Physicochemical Properties
Biological Activity
8-(Furan-2-ylmethylamino)-3-methyl-7H-purine-2,6-dione is a purine derivative that has garnered attention for its potential therapeutic applications. This compound, characterized by the presence of a furan moiety and a methyl group, exhibits various biological activities that make it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a purine core with specific substitutions that influence its biological properties.
Research indicates that this compound acts primarily through the inhibition of phosphodiesterases (PDEs), which are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, the compound enhances signaling pathways associated with these nucleotides, leading to various cellular responses.
Key Findings:
- Inhibition of Fibroblast Proliferation : In studies involving human lung fibroblasts (MRC-5), this compound demonstrated significant anti-proliferative effects. At concentrations ranging from 1 to 20 µM, it inhibited fibroblast proliferation induced by fetal bovine serum (FBS) more effectively than reference compounds .
- cAMP/PKA Pathway Activation : The compound increased cAMP levels in treated fibroblasts significantly, indicating its role as a PDE inhibitor. For instance, at optimal concentrations, it raised cAMP levels from 508.87 fmol/mL/mg to 2262.07 fmol/mL/mg .
- Anti-Fibrotic Effects : The compound's ability to modulate TGF-β signaling was noted as a critical mechanism behind its anti-fibrotic effects. It reduced Smad-2 phosphorylation and subsequent transcription of profibrotic genes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Lung Fibrosis Model : In an experimental model of lung fibrosis, treatment with this compound resulted in reduced collagen deposition and improved lung function metrics compared to untreated controls .
- Cancer Cell Lines : The compound has shown promise in inhibiting the proliferation of various cancer cell lines through similar mechanisms involving PDE inhibition and modulation of growth factor signaling pathways .
Efficacy Data
The following table summarizes the efficacy data from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
